HDAC4 vs. HDAC3/HDAC6 Isoform Selectivity Profile
The target compound demonstrates a differentiated selectivity window within the Class IIa HDAC family. In a recombinant human HDAC panel using a microfluidic mobility shift assay, it inhibits HDAC4 with an IC50 of 5,000 nM, while exhibiting no meaningful inhibition of HDAC3 or HDAC6 up to 10,000 nM [1]. This contrasts sharply with the benchmark pan-HDAC inhibitor Vorinostat (SAHA), which potently inhibits HDAC4 (IC50 ~21 nM), HDAC3 (IC50 ~16 nM), and HDAC6 (IC50 ~12 nM) with little isoform discrimination [2].
| Evidence Dimension | Inhibitory potency and isoform selectivity among Class I/IIb HDACs |
|---|---|
| Target Compound Data | HDAC4 IC50 = 5,000 nM; HDAC3 IC50 > 10,000 nM; HDAC6 IC50 > 10,000 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC4 IC50 ≈ 21 nM; HDAC3 IC50 ≈ 16 nM; HDAC6 IC50 ≈ 12 nM |
| Quantified Difference | The target compound is >200-fold less potent than Vorinostat against HDAC4 but uniquely exhibits a ≥2-fold selectivity window for HDAC4 over HDAC3/6, whereas Vorinostat is equipotent across these isoforms. |
| Conditions | Recombinant human HDACs; fluorescently-labeled acetylated histone peptide substrate; microfluidic mobility shift assay (Caliper). |
Why This Matters
This establishes the 2-cyano-N-(3,4-dihydroxybenzyl)acetamide core as a privileged scaffold for designing selective Class IIa HDAC inhibitors, addressing a critical need in epigenetic probe development where pan-inhibitors are unsuitable for target validation.
- [1] ChEMBL/BindingDB. CHEMBL4294949 (BDBM50470576): Inhibition of recombinant human HDAC4, HDAC3, and HDAC6. View Source
- [2] Khan, N., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581-589. View Source
